molecular formula C24H24 B12642071 1-Phenyl-1-(2-phenylpropyl)indan CAS No. 94441-87-9

1-Phenyl-1-(2-phenylpropyl)indan

Cat. No.: B12642071
CAS No.: 94441-87-9
M. Wt: 312.4 g/mol
InChI Key: IMTUFPZDVRZSBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-1-(2-phenylpropyl)indan is an organic compound with the molecular formula C24H24 It is a derivative of indane, characterized by the presence of phenyl and phenylpropyl groups attached to the indan structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1-(2-phenylpropyl)indan can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where indan is reacted with phenylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1-(2-phenylpropyl)indan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Phenyl-1-(2-phenylpropyl)indan has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antiviral, antibacterial, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of neurodegenerative diseases and cardiovascular conditions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-Phenyl-1-(2-phenylpropyl)indan involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-1-(2-phenylpropyl)indan is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.

Properties

CAS No.

94441-87-9

Molecular Formula

C24H24

Molecular Weight

312.4 g/mol

IUPAC Name

3-phenyl-3-(2-phenylpropyl)-1,2-dihydroindene

InChI

InChI=1S/C24H24/c1-19(20-10-4-2-5-11-20)18-24(22-13-6-3-7-14-22)17-16-21-12-8-9-15-23(21)24/h2-15,19H,16-18H2,1H3

InChI Key

IMTUFPZDVRZSBQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1(CCC2=CC=CC=C21)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.